molecular formula C9H8FIO2 B595157 Methyl 3-fluoro-6-iodo-2-methylbenzoate CAS No. 1262417-94-6

Methyl 3-fluoro-6-iodo-2-methylbenzoate

Cat. No.: B595157
CAS No.: 1262417-94-6
M. Wt: 294.064
InChI Key: WRDOLMYRVVIYEG-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-6-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and methyl ester functional groups. This compound is used in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-6-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-6-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification is achieved through distillation and recrystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-6-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-fluoro-6-iodo-2-methylbenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-6-iodo-2-methylbenzoate involves its reactivity with nucleophiles and electrophiles due to the presence of the fluorine and iodine atoms. These atoms create sites of high electron density and low electron density, respectively, making the compound highly reactive in substitution and addition reactions. The ester group also participates in hydrolysis and reduction reactions, contributing to the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-2-iodo-6-methylbenzoate
  • Methyl 3-chloro-6-iodo-2-methylbenzoate
  • Methyl 3-fluoro-6-bromo-2-methylbenzoate

Uniqueness

Methyl 3-fluoro-6-iodo-2-methylbenzoate is unique due to the specific combination of fluorine and iodine atoms, which imparts distinct reactivity patterns compared to other halogenated benzoates. The presence of both electron-withdrawing (fluorine) and electron-donating (iodine) groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-fluoro-6-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDOLMYRVVIYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736584
Record name Methyl 3-fluoro-6-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262417-94-6
Record name Methyl 3-fluoro-6-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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